2-(3-Thienyl)pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
56421-88-6 |
|---|---|
Molecular Formula |
C8H6N2S |
Molecular Weight |
162.21g/mol |
IUPAC Name |
2-thiophen-3-ylpyrimidine |
InChI |
InChI=1S/C8H6N2S/c1-3-9-8(10-4-1)7-2-5-11-6-7/h1-6H |
InChI Key |
JSZNHWCHEOFXAY-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N=C1)C2=CSC=C2 |
Canonical SMILES |
C1=CN=C(N=C1)C2=CSC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 3 Thienyl Pyrimidine and Its Analogues
Cyclocondensation Reactions for Pyrimidine (B1678525) Ring Formation
Cyclocondensation reactions are a cornerstone in the synthesis of pyrimidine derivatives. These methods typically involve the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine or urea (B33335) derivative to form the pyrimidine ring.
Reactions of Urea and Amidines with Activated Ketones or Butenones
A common and effective method for constructing the pyrimidine ring involves the reaction of urea or guanidine (B92328) with α,β-unsaturated ketones, also known as chalcones. Thiophene-substituted chalcones can be cyclized with guanidine in the presence of a base like potassium hydroxide (B78521) to yield thiophene-substituted pyrimidines. ias.ac.inresearchgate.net For instance, the reaction of substituted acetophenones with thiophene-2-carbaldehyde (B41791) produces chalcones, which then react with urea to form thiophene-bearing pyrimidine derivatives. pnrjournal.com
This reaction proceeds via a Claisen-Schmidt condensation to form the chalcone (B49325), followed by a Michael addition of the amidine or urea and subsequent cyclization and dehydration to afford the pyrimidine ring. The general scheme involves the initial formation of an α,β-unsaturated ketone intermediate, which then undergoes cyclization.
| Reactant 1 | Reactant 2 | Reagent | Product | Reference |
| Thiophene-substituted chalcones | Guanidine | Potassium hydroxide | 4-substituted-6-thiophenopyrimidines | ias.ac.in, researchgate.net |
| Substituted acetophenones and thiophene-2-carbaldehyde derived chalcones | Urea | - | Thiophene (B33073) bearing pyrimidine derivatives | pnrjournal.com |
| α, β-unsaturated ketone intermediate | Guanidine hydrochloride | Ethanolic NaOH | Pyridine-thiophene clubbed 2-amino pyrimidine derivatives |
Cyclization Involving Malonic Acid Derivatives and Active Nitriles
Malonic acid derivatives are versatile building blocks in pyrimidine synthesis. nih.govaskfilo.com The classical synthesis of barbituric acids, for example, involves the condensation of malonates with urea. nih.gov In the context of thienylpyrimidines, derivatives of malonic acid can be reacted with appropriate thiophene-containing precursors.
Furthermore, active nitriles are valuable precursors for constructing the pyrimidine ring. For instance, 2-aminothiophene-3-carbonitrile (B183302) can undergo base-catalyzed cyclocondensation with aryl nitriles to produce thieno[2,3-d]pyrimidin-4-amines. researchgate.net Another approach involves the cyclization of 2-aminothiophen-3-carboxylates with chloroacetonitrile (B46850) to form the thieno[2,3-d]pyrimidine (B153573) core. researchgate.net The reactivity of the nitrile group allows for various cyclization strategies to access thieno-fused pyrimidines. nih.gov
| Reactant 1 | Reactant 2 | Reagent/Condition | Product | Reference |
| Malonates | Urea | - | Barbituric acids | nih.gov |
| 2-Amino-4,5-dimethylthiophene-3-carbonitrile | Aryl nitriles | Base-catalyzed | Thieno[2,3-d]pyrimidin-4-amines | researchgate.net |
| 2-Aminothiophen-3-carboxylates | Chloroacetonitrile | - | Thieno[2,3-d]pyrimidine core | researchgate.net |
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) have gained prominence as a powerful tool for the efficient synthesis of complex molecules from simple starting materials in a single step. researchgate.net This approach is particularly valuable for creating libraries of compounds for biological screening.
One-Pot Synthetic Protocols for Pyrimidine Scaffold Assembly
One-pot syntheses of thienyl-substituted pyrimidines offer significant advantages in terms of efficiency and atom economy. researchgate.net A notable example is the one-pot, three-component reaction of 4-oxo-4H-chromene-3-carboxaldehyde, 2-thenoyltrifluoroacetone, and cyclic active methylene (B1212753) compounds in water to yield complex pyranopyrimidines bearing a thiophene moiety. bohrium.com Another multicomponent approach involves the reaction of 6-amino-1,3-dimethyluracil, various aldehydes, and other cyclic ketones using a catalyst like SnCl2 to produce fused pyrido[2,3-b]pyrimidines. researchgate.net
These one-pot procedures often involve a cascade of reactions, such as Claisen-Schmidt condensation followed by cyclization, to build the final heterocyclic scaffold. The use of microwave irradiation can further accelerate these reactions. eurekaselect.comkisti.re.kr
| Components | Catalyst/Solvent | Product | Reference |
| 4-oxo-4H-chromene-3-carboxaldehyde, 2-thenoyltrifluoroacetone, cyclic active methylene compounds | Water | Chromonyl pyranopyrimidines with thiophene moieties | bohrium.com |
| 6-Amino-1,3-dimethyluracil, aldehydes, cyclic ketones | SnCl2 | Tetrahydro benzo[f]pyrimido[4,5-b]quinolines and indeno fused pyrido[2,3-b]pyrimidines | researchgate.net |
| Acid chlorides, terminal alkynes, amidines | Palladium catalyst | 2,4-di- and 2,4,6-trisubstituted pyrimidines | thieme-connect.com |
Catalyst-Free Methodologies in Pyrimidine Synthesis
The development of catalyst-free synthetic methods is a significant goal in green chemistry. For the synthesis of pyrimidine derivatives, several catalyst-free approaches have been reported. For example, a facile and environmentally friendly protocol for the regioselective synthesis of imidazo[1,2-a]pyrimidines has been developed via the multicomponent reaction of unsymmetrical β-diketones, N-bromosuccinimide, and 2-aminopyrimidine (B69317) in dichloromethane (B109758) without the need for a catalyst. rsc.org
Another example describes the synthesis of heterocyclic thienyl sulfides from 2-iodothiophene (B115884) and various thiols without a catalyst or solvent at room temperature, which can be extended to create precursors for thienylpyrimidines. tandfonline.com Furthermore, a water-mediated and catalyst-free green protocol allows for the one-pot multicomponent reaction of barbituric acids, amines, and aldehydes under ambient conditions to produce diverse and densely functionalized pyrido[2,3-d:6,5-d′]dipyrimidines. acs.org
| Reactants | Conditions | Product | Reference |
| Unsymmetrical β-diketones, N-bromosuccinimide, 2-aminopyrimidine | Dichloromethane, catalyst-free | Imidazo[1,2-a]pyrimidines | rsc.org |
| 2-Iodothiophene, various thiols | Room temperature, solvent-free | Thienyl sulfides | tandfonline.com |
| Barbituric acids, amines, aldehydes | Water, ambient temperature, catalyst-free | Densely functionalized pyrido[2,3-d:6,5-d′]dipyrimidines | acs.org |
Synthesis from Substituted Thiophene Precursors
The direct functionalization of a pre-existing thiophene ring is a versatile strategy for the synthesis of 2-(3-thienyl)pyrimidine and its isomers. This approach often involves the construction of the pyrimidine ring onto a thiophene scaffold.
A common method is the Gewald reaction, which provides polyfunctionally substituted thiophenes that can be further elaborated into thieno[2,3-d]pyrimidines. tandfonline.com For instance, 2-aminothiophene-3-carboxylates, readily prepared via the Gewald reaction, can undergo cyclocondensation with urea or thiourea (B124793) derivatives. vulcanchem.com The resulting thieno[2,3-d]pyrimidine-2,4-diol (B116809) can then be converted to a 2,4-dichloro derivative, which allows for the introduction of the thienyl group at the 2-position via a Grignard reaction. vulcanchem.com
Another strategy involves the reaction of 2-amino-3-ethoxycarbonyl thiophene with isothiocyanates to form thioureides, which can then be cyclized to thieno[2,3-d]pyrimidines. mdpi.com Furthermore, 2-aminothiophene derivatives can be converted into their corresponding thieno[3,2-d]pyrimidine (B1254671) compounds by treatment with phenyl isothiocyanate. tandfonline.com The reaction of thiophene derivatives with active methylene reagents can also lead to the formation of thieno[2,3-d]pyrimidine structures. nih.gov
| Thiophene Precursor | Reagents | Intermediate/Product | Reference |
| 2-Aminothiophene-3-carboxylates | Urea | Thieno[2,3-d]pyrimidine-2,4-diol | vulcanchem.com |
| 2,4-Dichloro-thieno[2,3-d]pyrimidine | 2-Thiophenemagnesium bromide | 2-(2-Thienyl)-thieno[2,3-d]pyrimidine | vulcanchem.com |
| 2-Amino-3-ethoxycarbonyl thiophene | Phenyl isothiocyanate | Thienyl-2-thioureides | mdpi.com |
| 4-Amino-thiophene derivatives | Phenyl isothiocyanate | Thieno[3,2-d]pyrimidine compounds | tandfonline.com |
| Thiophene derivative | Active methylene reagents | Thieno[2,3-d]pyrimidine derivatives | nih.gov |
| 2-Aminothiophenes | Methyl trifluoropyruvate, then binucleophiles | Fused imidazothiazoles and imidazoles | researchgate.net |
Utilization of 2-Aminothiophene-3-carbonitrile Derivatives
A cornerstone in the synthesis of thieno[2,3-d]pyrimidines is the use of 2-aminothiophene-3-carbonitrile intermediates. These precursors are most famously synthesized via the Gewald reaction. The Gewald reaction is a multicomponent condensation involving a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base, which yields a polysubstituted 2-aminothiophene. wikipedia.orgorganic-chemistry.org This reaction is valued for its versatility and the use of readily available starting materials. researchgate.net
Once the 2-aminothiophene-3-carbonitrile is formed, the adjacent amino and cyano groups are perfectly positioned for cyclization to form the fused pyrimidine ring. nih.gov A common method involves reacting the aminonitrile with formamide (B127407), which serves as a source for the required carbon atom to close the ring, leading to the formation of 4-aminothieno[2,3-d]pyrimidines. jcchems.comresearchgate.net Other reagents can also be employed; for instance, cyclization with urea can produce thieno[2,3-d]pyrimidin-4(3H)-ones. jcchems.com
The general pathway is illustrated by the cyclization of 2-amino-3-cyanothiophenes with formamide or urea, which can be performed under both conventional heating and microwave irradiation. jcchems.com
Strategies Involving Thiophene-2-yl and Thiophene-3-yl Intermediates
Alternative strategies begin with thiophene rings that already bear substituents, which are then elaborated to form the pyrimidine ring. These methods often involve the condensation of a thiophene derivative containing a reactive carbonyl or related group with a three-atom fragment that will form the pyrimidine ring.
One such approach involves the reaction of thiophene chalcones (α,β-unsaturated ketones) with guanidine or thiourea. For example, 2-amino-6-aryl-4-(2-thienyl)pyrimidines can be synthesized from 3-aryl-1-(thien-2-yl)prop-2-en-1-ones and guanidine hydrochloride. nih.gov This method constructs the pyrimidine ring through a [4+2] cyclocondensation reaction. nih.gov
Another example is the synthesis of thienyl-containing pyridinone derivatives, which can be subsequently converted into other useful intermediates. This involves a multicomponent reaction of a 5-substituted-thiophene-2-carbaldehyde, ethyl cyanoacetate, and acetone (B3395972) in the presence of ammonium (B1175870) acetate. mdpi.com These varied approaches highlight the flexibility of using pre-functionalized thiophene intermediates for pyrimidine ring annulation. ekb.eg
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon bonds, including the linkage between a thiophene ring and a pyrimidine ring. umb.edu These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov
Suzuki-Miyaura Cross-Coupling for Thienyl-Pyrimidine Linkage Formation
The Suzuki-Miyaura cross-coupling reaction is a prominent method for creating the thienyl-pyrimidine bond. This reaction typically couples an organoboron compound (like a thienylboronic acid) with a halide (like a chloropyrimidine) in the presence of a palladium catalyst and a base. nih.gov
A synthetic route to 5-(thienyl)pyrimidines involves the initial preparation of a halogenated pyrimidine, such as 4,6-dichloro-5-iodopyrimidine. This intermediate can then undergo a Suzuki-Miyaura cross-coupling reaction with a thienylboronic acid to furnish the desired thienyl-pyrimidine derivative. For instance, 4,6-dichloro-5-(thien-3-yl)pyrimidine has been synthesized via this method. acs.org Similarly, pyrimidine derivatives bearing multiple thienyl substituents have been prepared using Suzuki cross-coupling, demonstrating the reaction's utility in creating complex, star-shaped molecules. researchgate.net The reaction is versatile, allowing for the coupling of various substituted thienylboronic acids with different halopyrimidines.
Table 1: Examples of Suzuki-Miyaura Cross-Coupling for Thienyl-Pyrimidine Synthesis
| Pyrimidine Substrate | Thiophene Substrate | Catalyst/Base | Product | Reference |
| 4,6-Dichloro-5-iodopyrimidine | 3-Thiopheneboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 4,6-Dichloro-5-(thiophen-3-yl)pyrimidine | acs.org |
| 2-Bromothiophene | Phenylboronic acid | Not Specified | 5-Phenylthiophene | vulcanchem.com |
| Aryl bromides | Thienyl aluminum reagents | Pd(OAc)₂ / (o-tolyl)₃P | Thienyl-aryl compounds | nih.gov |
| This product is an intermediate used for further synthesis. |
Ring Transformation Reactions in Pyrimidine Synthesis
Ring transformation reactions offer an alternative, albeit less common, pathway to pyrimidine derivatives. These reactions involve the conversion of one heterocyclic system into another, often under the influence of a nucleophile. wur.nl For instance, Langer's group has reported the synthesis of trisubstituted pyrimidines through the ring transformation of 2-alkylidene tetrahydrofurans with amidines. growingscience.comresearchgate.net Another reported transformation involves a one-pot reaction of an iodochromone, an arylboronic acid, and an amidine, which proceeds via a Suzuki coupling followed by condensation to yield the pyrimidine product. growingscience.comresearchgate.net While direct examples for the synthesis of this compound via ring transformation are not prevalent, these established methods for pyrimidine formation suggest potential applicability.
Microwave-Assisted Synthetic Protocols for Enhanced Efficiency
Microwave-assisted organic synthesis has emerged as a key technology for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. biotage.comarxiv.org This efficiency is attributed to the direct coupling of microwave energy with polar molecules in the reaction mixture, resulting in rapid and uniform heating. arxiv.org
This technique has been successfully applied to several of the synthetic strategies for thienylpyrimidines. For example, the synthesis of 2-amino-6-aryl-4-(2-thienyl)pyrimidines from thiophene chalcones and guanidine hydrochloride shows a dramatic improvement under microwave irradiation in solvent-free conditions compared to conventional heating in ethanol. nih.gov
Similarly, the cyclization of 2-amino-3-cyanothiophenes with formamide or urea to produce thieno[2,3-d]pyrimidines is significantly more efficient under microwave conditions. jcchems.com The application of microwave heating has been shown to be beneficial for the Gewald reaction itself, improving both reaction times and yields. wikipedia.org The use of microwaves is a prominent feature in modern green chemistry approaches to heterocyclic synthesis. mdpi.comresearchgate.net
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Thienylpyrimidines
| Reaction | Method | Conditions | Time | Yield | Reference |
| Synthesis of 2-amino-6-aryl-4-(2-thienyl)pyrimidines | Conventional | Reflux in ethanol | 8-12 h | 60-72% | nih.gov |
| Synthesis of 2-amino-6-aryl-4-(2-thienyl)pyrimidines | Microwave | Solvent-free, 480W | 3-5 min | 75-88% | nih.gov |
| Cyclization of 2-amino-3-cyanothiophenes with formamide | Conventional | Reflux | 10-12 h | 62-75% | jcchems.com |
| Cyclization of 2-amino-3-cyanothiophenes with formamide | Microwave | 160°C | 15-20 min | 85-94% | jcchems.com |
| Synthesis of 3,5-di(thiophen-2-yl)-2-pyrazoline derivatives | Conventional | Reflux in ethanol | 4-6 h | 60-75% | mdpi.com |
| Synthesis of 3,5-di(thiophen-2-yl)-2-pyrazoline derivatives | Microwave | 500W, 150°C | 5-8 min | 80-92% | mdpi.com |
Reaction Chemistry and Functionalization of 2 3 Thienyl Pyrimidine Derivatives
Electrophilic Aromatic Substitution on the Thienopyrimidine Core
The thieno[3,2-d]pyrimidine (B1254671) system, an isomer of 2-(3-thienyl)pyrimidine, undergoes electrophilic substitution, such as halogenation, Vilsmeier formylation, nitration, and alkylation. growingscience.com In thieno[3,2-d]pyrimidines, the pyrimidine (B1678525) ring's influence directs the electrophilic attack to the 7-position of the thiophene (B33073) ring. growingscience.com
Halogenation Reactions at Specific Ring Positions
Halogenation of pyrimidine derivatives, including those fused with a thiophene ring, is a common method for functionalization. For instance, treatment of certain pyrazolo[1,5-a]thieno[2,3-e]pyrimidine derivatives with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) leads to the formation of the corresponding 5-chloro derivatives. mdpi.com N-halosuccinimides (NXS) are also effective reagents for introducing halogens at specific positions, such as the 3-position of pyrazolo[1,5-a]pyrimidines, in high yields. mdpi.com The introduction of halogen atoms can significantly influence the compound's chemical reactivity and biological activity. nih.govacs.org For example, the halogenation of A2B adenosine (B11128) receptor antagonists at different positions of the phenyl ring within a tricyclic core has been shown to impact their affinity. nih.govacs.org
| Starting Material | Reagent(s) | Product | Reference |
|---|---|---|---|
| 5-Oxo-4,5-dihydropyrazolo[1,5-a]thieno[2,3-e]pyrimidines | POCl₃/PCl₅ | 5-Chloro derivatives | mdpi.com |
| 7-Arylpyrazolo[1,5-a]pyrimidines | N-halosuccinimides (NXS) | 3-Halo-7-arylpyrazolo[1,5-a]pyrimidines | mdpi.com |
Vilsmeier Formylation and Introduction of Formyl Groups
The Vilsmeier-Haack reaction is a versatile method for introducing a formyl group (-CHO) onto electron-rich aromatic and heterocyclic rings. This reaction typically employs a Vilsmeier reagent, generated from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF). google.com The formylation of compounds susceptible to this reaction proceeds by bringing the Vilsmeier reagent and the substrate together, often with a slight excess of the reagent. google.com For instance, the Vilsmeier formylation of methyl (Z)-2,3-di-(2-thienyl)acrylate using phosphorus oxychloride and DMF yields the corresponding 5-formyl derivative. mdpi.com Similarly, 1-alkyl(aryl)-2-(2´-thienyl)pyrroles can be formylated using this method. The resulting aldehydes are valuable intermediates that can undergo further transformations.
| Substrate | Reagents | Product | Reference |
|---|---|---|---|
| Methyl (Z)-2,3-di-(2-thienyl)acrylate | POCl₃, DMF | Methyl (Z)-2-(5-formyl-2-thienyl)-3-(2-thienyl)acrylate | mdpi.com |
| 1-n-Propyl-2-(2´-thienyl)pyrrole | POCl₃, DMF | Formyl-substituted 1-n-propyl-2-(2´-thienyl)pyrrole | |
| 7-Arylpyrazolo[1,5-a]pyrimidines | Vilsmeier-Haack conditions | 3-Formyl-7-arylpyrazolo[1,5-a]pyrimidines | mdpi.com |
Nitration and Alkylation Reactions
Nitration of pyrimidine derivatives can be achieved using standard nitrating agents. For example, a continuous nitration process has been developed for the preparation of 2-amino-6-chloro-5-nitro-4-pyrimidinol using nitric acid and sulfuric acid. acs.orgacs.org The presence of activating groups on the pyrimidine ring facilitates electrophilic substitution. researchgate.net
Alkylation reactions introduce alkyl groups onto the pyrimidine or thiophene ring. A notable example is the MgCl₂/Et₃N-mediated C-alkylation of a chloronitropyrimidine, which represents a significant synthetic advancement. acs.orgacs.org
Nucleophilic Aromatic Substitution (NAS) on Pyrimidine Ring Positions
The pyrimidine ring in this compound and its derivatives is generally electron-deficient, making it susceptible to nucleophilic aromatic substitution (NAS) reactions. nih.govpressbooks.pub This reactivity is particularly pronounced at positions activated by electron-withdrawing groups or at positions bearing a good leaving group, such as a halogen. pressbooks.pub
Reactions with Nitrogen-Based Nucleophiles (e.g., Alkylamines, Anilines, Hydrazines, Hydroxylamines)
Halogenated pyrimidines readily undergo substitution with various nitrogen-based nucleophiles. The chlorine atom at the 2- or 4-position of a pyrimidine ring can be displaced by amines, anilines, and hydrazines. smolecule.comkoreascience.kr For instance, 2,4-dichloropyrimidines exhibit regioselectivity in cross-coupling reactions, with the C4-position being more reactive. researchgate.net The reaction of 4-aryl-3-cyano-6-(2'-thienyl)-pyridine-2(1H)-thiones with various reagents can lead to thieno[2,3-b]pyridines, which can be further cyclized to form pyridothienopyrimidines. koreascience.kr The reaction of 3-amino-6-(2-thienyl)-4-trifluoromethylthieno[2,3-b]pyridine-2-carbohydrazide with reagents like acetic anhydride (B1165640) or formic acid leads to the formation of pyrimidinone derivatives. researchgate.net
Substitution with Sulfur and Oxygen-Based Nucleophiles (e.g., Thiols, Phenols)
Similar to nitrogen nucleophiles, sulfur and oxygen-based nucleophiles can displace leaving groups on the pyrimidine ring. The chlorine atom at the 2-position of a thieno[3,2-d]pyrimidine can be substituted by thiols. smolecule.com Sulfur nucleophiles, being "soft" nucleophiles, readily participate in SNAr reactions. researchgate.net The reaction of 2,4,6-trinitrochlorobenzene with aqueous sodium hydroxide (B78521) to form 2,4,6-trinitrophenol is a classic example of nucleophilic aromatic substitution with an oxygen-based nucleophile. pressbooks.pub While specific examples for this compound are not detailed in the provided context, the general reactivity patterns of related heterocyclic systems suggest that such substitutions are feasible.
Cyclization and Annulation Reactions of Thienylpyrimidine Precursors
Cyclization and annulation reactions are fundamental strategies for elaborating the thienylpyrimidine core, leading to the formation of novel heterocyclic systems. scripps.edu These reactions involve the intramolecular or intermolecular formation of new rings fused to the initial scaffold. Tandem cyclization processes, where multiple bond-forming events occur in a single synthetic operation, have become particularly valuable for efficiently constructing complex thieno[2,3-d]pyrimidine (B153573) derivatives. sioc-journal.cn These approaches often utilize readily available starting materials and can be promoted by various catalysts or reaction conditions to achieve high yields and structural diversity. sioc-journal.cnrsc.org Annulation, the fusion of a new ring onto a pre-existing molecule through the formation of two new bonds, is a key method for building these intricate structures. scripps.edunih.gov
The thienopyrimidine nucleus serves as a versatile platform for the synthesis of fused polycyclic compounds through cyclization reactions. These reactions typically involve precursors that have reactive functional groups positioned to facilitate intramolecular ring closure.
Pyrazolo[1,5-a]thieno[2,3-e]pyrimidine: The synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) systems often proceeds through the cyclocondensation of 3-amino-1H-pyrazoles with 1,3-biselectrophilic compounds. mdpi.com This general strategy can be adapted to thieno[2,3-d]pyrimidine precursors. For instance, a suitably functionalized thieno[2,3-d]pyrimidine bearing a hydrazine (B178648) or a related nitrogen nucleophile can react with a β-dicarbonyl compound or its equivalent. The reaction sequence involves an initial condensation followed by an intramolecular cyclization and dehydration to yield the fused pyrazolo[1,5-a]thieno[2,3-e]pyrimidine ring system.
Thiazolo[3,2-a]thieno[2,3-d]pyrimidine: The construction of the thiazolo[3,2-a]thieno[2,3-d]pyrimidine system is often achieved by starting with a thieno[2,3-d]pyrimidine-2-thione derivative. This precursor contains the necessary pyrimidine and thiophene rings and a reactive thione group for the subsequent annulation of the thiazole (B1198619) ring.
One common method involves the reaction of a 2-mercaptothieno[2,3-d]pyrimidine or its thione tautomer with α-haloketones or other bifunctional electrophiles. nih.govtandfonline.com The reaction proceeds via an initial S-alkylation of the thione group, followed by an intramolecular cyclization of the newly introduced side chain onto one of the pyrimidine nitrogen atoms, leading to the formation of the fused thiazole ring. nih.govsapub.org For example, reacting a thiophene derivative with phenacyl thiocyanate (B1210189) can produce an N-(thiazol-2-yl) intermediate, which is then cyclized to the thiazolo[3,2-a]thieno[2,3-d]pyrimidine system. nih.gov
| Thienopyrimidine Precursor | Reagent | Reaction Type | Fused Product | Reference |
|---|---|---|---|---|
| Thieno[2,3-d]pyrimidine-2-thione | α-Haloketone (e.g., Phenacyl bromide) | S-alkylation followed by intramolecular cyclization | Thiazolo[3,2-a]thieno[2,3-d]pyrimidinone | nih.gov |
| Thiophene derivative | Phenacyl thiocyanate | N-alkylation and subsequent cyclization | Thiazolo[3,2-a]thieno[2,3-d]pyrimidine | nih.gov |
| 6-Amino-2-thioxo-pyrimidinone derivative | α,β-Unsaturated ketones and chloroacetic acid | Condensation and cyclization | Thiazolo[3,2-a]pyrido[2,3-d]pyrimidinone | tandfonline.com |
Derivatization of Active Functional Groups
The functionalization of the this compound core is not limited to ring annulations. The derivatization of substituents on the heterocyclic system is crucial for creating libraries of compounds for structure-activity relationship (SAR) studies. Ester and nitrile groups are particularly versatile handles for such modifications.
Ester groups, often incorporated into the thienopyrimidine scaffold during its initial synthesis (e.g., from 2-aminothiophene-3-carboxylate precursors), are valuable intermediates for the synthesis of amides. The conversion of an ester to an amide is typically achieved through aminolysis, which involves heating the ester with ammonia (B1221849) or a primary or secondary amine. masterorganicchemistry.com This reaction proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.comnih.gov
In the context of thieno[2,3-d]pyrimidines, products containing ester groups at various positions have been successfully converted into their corresponding amides. researchgate.net This transformation allows for the introduction of a wide array of substituents (R groups) by varying the amine used in the reaction, providing a key point of diversity for combinatorial libraries. researchgate.netnih.gov The reaction is generally robust and tolerates a range of functional groups on both the thienopyrimidine core and the incoming amine. nih.gov
| Starting Ester | Amine Reagent | Product | General Conditions | Reference |
|---|---|---|---|---|
| Ethyl 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate | Primary or Secondary Amine (R1R2NH) | 4-Amino-N-(substituted)-thieno[2,3-d]pyrimidine-6-carboxamide | Heating in a suitable solvent (e.g., DMF, n-butanol) | researchgate.netmdpi.com |
| Methyl 2-amino-pyrrolo[2,3-d]pyrimidine-carboxylate derivative | Various amines | N-substituted 2-amino-pyrrolo[2,3-d]pyrimidine-carboxamide | Amide coupling protocols | nih.gov |
| Generic Ester (R-COOR') | Ammonia (NH3) or Amine (R''NH2) | Amide (R-CONH2 or R-CONHR'') | Heat, potentially with a catalyst | masterorganicchemistry.com |
The nitrile (cyano) group is a highly versatile functional group in organic synthesis due to its ability to undergo a wide range of chemical transformations. chemistrysteps.comnovapublishers.com When attached to a thienylpyrimidine ring, it can serve as a precursor for amines, carboxylic acids, amides, and even participate in cyclization reactions to form new fused rings. libretexts.org
Hydrolysis: The nitrile group can be hydrolyzed under either acidic or basic aqueous conditions. chemistrysteps.comlibretexts.org This reaction initially produces an amide intermediate, which can be isolated under controlled conditions. Upon further hydrolysis, the amide is converted to a carboxylic acid. pressbooks.pub This two-step conversion provides access to both amide and carboxylic acid derivatives from a single nitrile precursor.
Reduction: Nitriles can be reduced to primary amines (R-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgpressbooks.pub Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can selectively reduce the nitrile to an aldehyde after hydrolysis of the intermediate imine. pressbooks.pub These transformations are valuable for introducing flexible aminomethyl or formyl groups onto the thienopyrimidine core.
Cyclization Reactions: A strategically placed nitrile group can act as an electrophile in intramolecular cyclization reactions. For example, a thienopyrimidine with an adjacent nucleophilic group can cyclize onto the nitrile carbon to form a new fused ring. This strategy is employed in the synthesis of various heterocyclic systems, where the nitrile participates directly in the annulation process. core.ac.uk For instance, the reaction of a 2-aminothiophene-3-carbonitrile (B183302) with chloroacetonitrile (B46850) can be used to construct the thieno[2,3-d]pyrimidine core itself, highlighting the nitrile's role as a key building block. researchgate.net
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
In ¹H NMR spectroscopy of 2-(3-Thienyl)pyrimidine, the distinct electronic environments of the pyrimidine (B1678525) and thiophene (B33073) rings lead to a characteristic set of signals. The protons on the pyrimidine ring are generally found further downfield due to the electron-withdrawing effect of the two nitrogen atoms. The proton at the C5 position of the pyrimidine ring typically appears as a triplet, while the protons at the C4 and C6 positions show up as a doublet. chemicalbook.comrsc.org
The protons of the 3-substituted thiophene ring also exhibit a unique pattern. The proton at the C2 position of the thiophene ring is expected to be the most downfield of the thienyl protons, appearing as a doublet of doublets. The protons at the C4 and C5 positions will also present as distinct multiplets. koreascience.kr
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound (Note: Data is predicted based on analysis of similar heterocyclic structures. Actual values may vary.)
| Proton Position | Predicted δ (ppm) | Multiplicity |
| Pyrimidine H-4, H-6 | 8.8 - 9.0 | Doublet (d) |
| Pyrimidine H-5 | 7.3 - 7.5 | Triplet (t) |
| Thiophene H-2' | 8.0 - 8.3 | Doublet of Doublets (dd) |
| Thiophene H-4' | 7.4 - 7.6 | Doublet of Doublets (dd) |
| Thiophene H-5' | 7.6 - 7.8 | Doublet of Doublets (dd) |
The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. oregonstate.edu Each unique carbon atom in this compound gives a distinct signal. The carbons of the pyrimidine ring are typically observed at lower field (higher ppm) compared to the thiophene carbons, with the carbon atom C2, situated between the two nitrogens, being the most deshielded. chemicalbook.com The carbon atoms directly bonded to protons can be distinguished from quaternary carbons, which usually show weaker signals.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound (Note: Data is predicted based on analysis of similar heterocyclic structures. researchgate.netresearchgate.net Actual values may vary.)
| Carbon Position | Predicted δ (ppm) |
| Pyrimidine C-2 | 163 - 165 |
| Pyrimidine C-4, C-6 | 157 - 159 |
| Pyrimidine C-5 | 120 - 122 |
| Thiophene C-2' | 126 - 128 |
| Thiophene C-3' | 138 - 140 |
| Thiophene C-4' | 128 - 130 |
| Thiophene C-5' | 125 - 127 |
For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. cam.ac.uk
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is used to differentiate between CH, CH₂, and CH₃ groups. For this compound, DEPT-135 would show all CH groups (on both rings) as positive signals, confirming their identity. Quaternary carbons (like C2 and C3' of the thiophene ring) would be absent from this spectrum. mdpi.com
HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment establishes correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹J_CH coupling). It allows for the direct mapping of each proton signal to its corresponding carbon signal, confirming the assignments made in the 1D spectra. mdpi.com
Carbon-13 (13C) NMR Analysis and Carbon Connectivity
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. pg.edu.pl For this compound (Molecular Formula: C₈H₆N₂S), the molecular weight is approximately 162.21 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z ≈ 162.
The fragmentation pattern provides structural information. The molecule is expected to be relatively stable due to its aromatic nature. Common fragmentation pathways for related heterocyclic systems involve the loss of small, stable molecules or radicals. Expected fragmentation for this compound could include:
Loss of HCN (m/z 27) from the pyrimidine ring.
Cleavage of the bond between the two rings, leading to fragments corresponding to the pyrimidinyl cation (m/z 79) or the thienyl cation (m/z 83).
Fragmentation of the thiophene ring, potentially through the loss of a thioformyl (B1219250) radical (CHS, m/z 45) or acetylene (B1199291) (C₂H₂, m/z 26). researchgate.net
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment |
| 162 | [M]⁺˙ (Molecular Ion) |
| 135 | [M - HCN]⁺˙ |
| 83 | [C₄H₃S]⁺ (Thienyl cation) |
| 79 | [C₄H₃N₂]⁺ (Pyrimidinyl cation) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of bonds. rsc.org The IR spectrum of this compound is characterized by absorptions corresponding to its aromatic C-H bonds and the vibrations of the heterocyclic rings.
Aromatic C-H Stretching: Sharp bands are expected above 3000 cm⁻¹, typically in the range of 3100-3000 cm⁻¹.
C=C and C=N Stretching: A series of medium to strong bands are expected in the 1600-1400 cm⁻¹ region, which are characteristic of the aromatic ring skeletal vibrations of both the pyrimidine and thiophene rings. koreascience.krmdpi.com
C-S Stretching: A weak absorption associated with the thiophene C-S bond may appear in the 800-600 cm⁻¹ range. researchgate.net
C-H Bending: Out-of-plane C-H bending vibrations appear in the fingerprint region (below 1000 cm⁻¹), and their exact positions can give clues about the substitution pattern on the aromatic rings. acs.org
Table 4: Predicted Characteristic IR Absorption Bands for this compound (Note: Data is predicted based on analysis of similar heterocyclic structures.)
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |
| 1580 - 1550 | C=N Stretch (Pyrimidine) | Strong |
| 1550 - 1400 | C=C Aromatic Ring Skeletal Vibrations | Medium-Strong |
| 900 - 650 | Aromatic C-H Out-of-Plane Bend | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. nih.gov The conjugated π-system, which extends across both the pyrimidine and thiophene rings in this compound, is expected to give rise to strong absorptions in the ultraviolet region.
The primary absorptions will be due to π → π* transitions. The extended conjugation between the two aromatic rings would likely result in a maximum absorption wavelength (λ_max) that is longer than that of either pyrimidine or thiophene alone. Multiple absorption bands may be observed, corresponding to different electronic transitions within the conjugated system. The position and intensity of these bands are sensitive to the solvent used, with polar solvents often causing shifts in the λ_max values. rsc.org For similar conjugated pyrimidine systems, absorption maxima are often observed in the 250-300 nm range. nih.gov
X-ray Diffraction (XRD) for Single Crystal Structure Determination
The process involves irradiating a single crystal of the compound with a focused X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, which is dependent on the internal arrangement of atoms. researchgate.net By analyzing the position and intensity of these diffracted spots, a detailed electron density map of the molecule can be generated, leading to the elucidation of its complete molecular structure. nih.govacs.org
If a single crystal of this compound were to be analyzed, the resulting data would be presented in a crystallographic information file (CIF), containing details such as those illustrated in the representative table below.
Table 1: Representative Crystallographic Data Table for a Hypothetical Analysis of this compound
| Parameter | Value |
|---|---|
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | e.g., 8.5 |
| b (Å) | e.g., 10.2 |
| c (Å) | e.g., 9.8 |
| α (°) | 90 |
| β (°) | e.g., 105.3 |
| γ (°) | 90 |
| Volume (ų) | e.g., 820.1 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | e.g., 1.45 |
Elemental Analysis (Microanalysis) for Compositional Verification
Elemental analysis, also known as microanalysis, is a fundamental technique used to determine the mass percentages of the constituent elements (typically Carbon, Hydrogen, Nitrogen, and Sulfur) in a sample of a compound. This analysis is essential for verifying the empirical formula of a newly synthesized compound and assessing its purity. The technique typically involves the combustion of a small, precisely weighed sample of the substance, followed by the quantitative analysis of the resulting combustion products.
For the compound this compound, with a molecular formula of C₈H₆N₂S, the theoretical elemental composition can be calculated based on its atomic weights. Experimental values obtained from an elemental analyzer are then compared to these theoretical values. A close agreement between the found and calculated percentages provides strong evidence for the compound's proposed structure and purity.
While specific experimental elemental analysis data for this compound is not available in the reviewed literature, numerous studies on related pyrimidine and thienopyrimidine derivatives report this data as a crucial part of their characterization. For example, various substituted thieno[2,3-d]pyrimidines have been synthesized and their elemental compositions verified, showing a close match between calculated and found values. sphinxsai.commdpi.com Similarly, research on other fused pyrimidine systems consistently includes elemental analysis to confirm the successful synthesis of the target molecules. nih.gov
The expected and hypothetical experimental results for this compound are presented in the table below.
Table 2: Elemental Analysis Data for this compound (C₈H₆N₂S)
| Element | Theoretical % | Found % (Hypothetical) |
|---|---|---|
| Carbon (C) | 60.00 | e.g., 60.05 |
| Hydrogen (H) | 3.78 | e.g., 3.81 |
| Nitrogen (N) | 17.48 | e.g., 17.45 |
Computational Chemistry and Theoretical Studies of 2 3 Thienyl Pyrimidine Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of many-body systems. mdpi.comorientjchem.org It is favored for its balance of accuracy and computational cost, making it an ideal tool for analyzing molecules of moderate size like 2-(3-Thienyl)pyrimidine. mdpi.comgrafiati.com DFT calculations are employed to determine optimized geometries, electronic properties, and reactivity trends. tandfonline.comnih.gov
A fundamental step in any theoretical study is the optimization of the molecule's geometry to find its lowest energy structure on the potential energy surface. nih.gov For this compound, this is typically performed using DFT methods, such as the B3LYP functional combined with a basis set like 6-311G++(d,p). mdpi.comirjweb.com This process adjusts the bond lengths, bond angles, and dihedral angles until a stable conformation is reached.
The calculated bond lengths and angles are expected to be in good agreement with experimental data from X-ray crystallography, if available. mdpi.comuwosh.edu For instance, the C-N bonds within the pyrimidine (B1678525) ring of related molecules have been reported to be in the range of 1.32 to 1.34 Å.
Below is a table of representative theoretical bond lengths and angles for this compound, based on DFT calculations of similar structures.
| Parameter | Atoms Involved | Calculated Value |
| Bond Length | C(pyrimidine)-C(thienyl) | ~1.47 Å |
| Bond Length | C-N (pyrimidine) | ~1.33 Å |
| Bond Length | C-C (pyrimidine) | ~1.39 Å |
| Bond Length | C-S (thiophene) | ~1.72 Å |
| Bond Length | C=C (thiophene) | ~1.37 Å |
| Bond Angle | C-N-C (pyrimidine) | ~116° |
| Bond Angle | N-C-N (pyrimidine) | ~127° |
| Bond Angle | C-C-S (thiophene) | ~112° |
| Dihedral Angle | N-C-C-S | ~178° |
| Note: These values are illustrative and derived from DFT calculations on analogous compounds. uwosh.eduresearchgate.net |
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. researchgate.netresearchgate.net The HOMO energy (EHOMO) correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to the ability to accept electrons (electrophilicity). irjweb.com
The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.comresearchgate.net A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) ring, while the LUMO may be distributed across the more electron-deficient pyrimidine ring, facilitating intramolecular charge transfer upon excitation. researchgate.net
From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated using the following relationships: tandfonline.comacs.orgaip.org
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Chemical Potential (μ) = (EHOMO + ELUMO) / 2
Chemical Hardness (η) = (ELUMO - EHOMO) / 2
Global Electrophilicity Index (ω) = μ² / (2η)
These descriptors provide quantitative measures of the molecule's stability and reactivity profile. orientjchem.org For example, a higher chemical hardness indicates lower reactivity, while a high electrophilicity index points to a strong capacity to act as an electrophile. nih.gov
The table below presents typical calculated values for these parameters for a representative thienyl-pyrimidine system.
| Parameter | Symbol | Calculated Value (eV) |
| HOMO Energy | EHOMO | -6.15 |
| LUMO Energy | ELUMO | -1.85 |
| Energy Gap | ΔE | 4.30 |
| Chemical Potential | μ | -4.00 |
| Chemical Hardness | η | 2.15 |
| Electrophilicity Index | ω | 3.72 |
| Note: These values are illustrative and based on DFT calculations for analogous thienopyrimidine systems. tandfonline.comnih.gov |
The conformation of this compound, specifically the rotation around the single bond connecting the thiophene and pyrimidine rings, is crucial as it affects the molecule's electronic properties and its ability to interact with other molecules. A Potential Energy Surface (PES) scan is a computational method used to explore these conformational changes. readthedocs.io
The procedure involves systematically varying a specific geometric parameter, in this case, the dihedral angle (e.g., N=C-C=C) that defines the orientation of the two rings relative to each other, from 0° to 360° in discrete steps. uni-muenchen.deresearchgate.net At each step, the dihedral angle is held fixed while the rest of the molecule's geometry is optimized to find the lowest energy for that constrained structure. nih.gov
Plotting the resulting energy against the dihedral angle generates a potential energy curve. readthedocs.io The minima on this curve correspond to stable or metastable conformers, while the maxima represent rotational transition states (energy barriers). researchgate.net For this compound, this analysis would likely identify two energy minima corresponding to syn and anti planar or near-planar conformations. The PES scan provides the relative energies of these conformers and the energy barrier required for rotation from one to another, offering insight into the molecule's flexibility at different temperatures. nih.govresearchgate.net
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gap) and Chemical Reactivity Indices
Molecular Docking Studies for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. mdpi.comresearchgate.net This method is instrumental in drug discovery for predicting binding affinity and understanding the mechanism of action. irjweb.comrsc.org
The process involves placing the ligand into the binding site of the receptor and using a scoring function to evaluate the strength of the interaction, which is often expressed as a binding energy (in kcal/mol). researchgate.net Lower binding energies typically indicate a more stable ligand-receptor complex.
For derivatives of thieno[2,3-d]pyrimidine (B153573), docking studies have predicted binding to various important biological targets, including Epidermal Growth Factor Receptor (EGFR) kinase and Cyclooxygenase-2 (COX-2). mdpi.comrsc.orgnih.gov These studies reveal the key intermolecular forces that stabilize the complex, which include:
Hydrogen Bonds: Interactions between hydrogen bond donors (like N-H groups) and acceptors (like oxygen or nitrogen atoms) in the protein's amino acid residues. mdpi.com
Hydrophobic Interactions: Interactions between the nonpolar regions of the ligand and hydrophobic pockets in the receptor. The thiophene and pyrimidine rings would contribute to these interactions.
π-π Stacking: Aromatic stacking interactions between the flat rings of the ligand and aromatic amino acid residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).
The following table illustrates a hypothetical docking result for this compound with a kinase target, based on findings for similar compounds.
| Receptor Target | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |
| Kinase (e.g., EGFR) | -7.5 | Met769 | Hydrogen Bond (with pyrimidine N) |
| Val702 | Hydrophobic (Arene-H) | ||
| Phe738 | π-π Stacking | ||
| Note: This is an illustrative example based on docking studies of related thienopyrimidine compounds. mdpi.comnih.gov |
Prediction of Electronic Properties and Spectroscopic Characteristics
Computational methods are also highly effective at predicting the electronic and spectroscopic properties of molecules. These theoretical predictions can guide experimental work and help in the interpretation of experimental data.
The electronic absorption spectrum of a molecule, which is measured by UV-Vis spectroscopy, can be predicted computationally using Time-Dependent Density Functional Theory (TD-DFT). grafiati.commdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states.
For a molecule like this compound, the absorption bands in the UV-Vis spectrum are expected to arise primarily from π → π* transitions within the conjugated aromatic system. researchgate.net The TD-DFT calculation provides the wavelength of maximum absorption (λmax) for each transition and its corresponding oscillator strength (f), which is a measure of the transition's intensity. mdpi.com
Calculations are often performed in a simulated solvent environment (e.g., using the IEFPCM model for methanol) to provide results that are more comparable to experimental solution-phase spectra. mdpi.com The predicted spectrum for this compound would likely show strong absorption in the UV region.
The table below shows a hypothetical TD-DFT prediction for this compound.
| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution (Transition) |
| 285 | 0.55 | HOMO → LUMO (π → π) |
| 240 | 0.21 | HOMO-1 → LUMO (π → π) |
| Note: These values are illustrative and based on TD-DFT calculations for analogous compounds in a solvent like methanol. mdpi.comresearchgate.net |
Non-Linear Optical (NLO) Properties and Hyperpolarizability Calculations
The investigation of non-linear optical (NLO) properties in molecules like this compound is crucial for developing advanced materials for optoelectronics and photonics. rsc.orgrsc.org The NLO response of organic molecules is governed by their molecular structure, particularly the presence of π-conjugated systems and electron donor-acceptor (D-A) groups, which facilitate intramolecular charge transfer (ICT). nih.gov The pyrimidine ring, being π-deficient, often acts as an electron-withdrawing group (acceptor), while the thienyl group can serve as an electron-donating moiety. researchgate.netresearchgate.net This arrangement makes thienyl-pyrimidine systems potential candidates for NLO applications.
Theoretical calculations, primarily using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are standard methods for predicting NLO properties. rsc.orgucf.eduajol.info These quantum chemical approaches are used to calculate the molecular polarizability (α) and, more importantly, the first and second hyperpolarizabilities (β and γ, respectively), which quantify the NLO response. ucf.edumdpi.com
For a molecule like this compound, DFT calculations would typically involve:
Geometry Optimization: Obtaining the most stable molecular structure.
Calculation of NLO Properties: Using functionals like B3LYP, CAM-B3LYP, or M06-2X with appropriate basis sets (e.g., 6-311++G(d,p)) to compute the components of the hyperpolarizability tensor. rsc.orgucf.edu
The theoretical prediction of these properties is essential for the rational design of new NLO materials, although computational results can sometimes overestimate the values compared to experimental findings. ucf.edunih.gov
Topological Analyses (e.g., Molecular Electrostatic Potential (MEP), Electron Localization Function (ELF), Localized Orbital Locator (LOL), Fukui Functions)
Topological analyses are powerful computational tools used to understand the electronic structure, chemical reactivity, and bonding characteristics of a molecule.
Molecular Electrostatic Potential (MEP) The MEP map is a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is used to predict reactive sites for electrophilic and nucleophilic attacks. derpharmachemica.com In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable for nucleophilic attack. researchgate.net For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the pyrimidine ring due to their high electronegativity and lone pairs of electrons, indicating these are sites for electrophilic interaction. mdpi.comresearchgate.net Conversely, positive potential would be expected around the hydrogen atoms. researchgate.net MEP analysis is also used to understand and predict intermolecular interactions like hydrogen bonding. derpharmachemica.com
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) ELF and LOL are functions that provide a quantitative measure of electron localization in a molecule, offering a clear picture of atomic shell structure, covalent bonds, and lone pairs. wikipedia.orgjussieu.fr ELF analysis allows for a clear separation between core and valence electrons and faithfully visualizes chemical bonds and lone pairs. wikipedia.org The ELF is a measure of the likelihood of finding an electron near a reference electron. wikipedia.org Its values range from 0 to 1, where a value close to 1 indicates high electron localization (as in covalent bonds or lone pairs), and a value of 0.5 corresponds to a uniform electron gas, indicating delocalization. jussieu.fr Similarly, LOL analysis can be used to visualize and quantify lone pairs and bonding regions. For this compound, ELF and LOL analyses would map the covalent bonds within the thienyl and pyrimidine rings and clearly identify the lone pair regions on the nitrogen atoms.
Fukui Functions The Fukui function is a key concept in conceptual DFT used to describe the reactivity of different sites within a molecule. faccts.denih.gov It quantifies the change in electron density at a specific point when an electron is added to or removed from the system. faccts.denumberanalytics.com There are three main types of Fukui functions:
f+(r): For nucleophilic attack (reactivity towards an electron-donating species).
f-(r): For electrophilic attack (reactivity towards an electron-accepting species).
f0(r): For radical attack. faccts.de
By calculating these functions for each atom in this compound, one can predict the most probable sites for various chemical reactions. nih.govhackernoon.com For example, the atoms with the highest f+(r) value are the most susceptible to nucleophilic attack, while those with the highest f-(r) value are the most likely targets for electrophilic attack. nih.govhackernoon.com This analysis provides a more quantitative prediction of reactivity than MEP alone. derpharmachemica.com
In Silico Physicochemical Parameter Calculations
In silico methods are widely used in drug discovery and materials science to predict the physicochemical properties of compounds, which are crucial for their absorption, distribution, metabolism, and excretion (ADME). nih.govljmu.ac.uk Various software tools and web servers are available to calculate these parameters, helping to assess the "drug-likeness" of a molecule. researchgate.net For this compound, these calculations provide valuable insights into its potential as a bioactive agent. mdpi.com Key predicted parameters are summarized in the table below.
| Parameter | Value | Description |
|---|---|---|
| Molecular Formula | C₈H₆N₂S | The elemental composition of the molecule. |
| Molecular Weight | 162.21 g/mol | The mass of one mole of the compound. |
| Topological Polar Surface Area (TPSA) | 41.9 Ų | Sum of surfaces of polar atoms; predicts transport properties. |
| LogP (Octanol/Water Partition Coefficient) | 1.98 | A measure of the molecule's lipophilicity. |
| Hydrogen Bond Donors | 0 | Number of N-H or O-H bonds. |
| Hydrogen Bond Acceptors | 2 | Number of N or O atoms. |
| Rotatable Bonds | 1 | Number of bonds that allow free rotation. |
| Lipinski's Rule of Five | 0 Violations | A rule of thumb to evaluate druglikeness. No violations suggest good oral bioavailability. |
Molecular Dynamics Simulations for Conformational Dynamics and Interaction Stability
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. researchgate.netnih.gov For a compound like this compound, MD simulations can provide critical insights into its conformational flexibility and the stability of its interactions with biological targets, such as proteins or nucleic acids. rsc.orgnih.gov
In the context of drug design, MD simulations are often performed after a molecule has been "docked" into the active site of a target protein. researchgate.netrsc.org The simulation reveals how the ligand-protein complex behaves over a period of nanoseconds, assessing the stability of the binding pose and the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that maintain it. rsc.org Studies on related thieno[2,3-d]pyrimidine derivatives have used MD simulations to confirm that the designed compounds form stable complexes with their target kinases, such as VEGFR-2. nih.govrsc.org
The primary outcomes of an MD simulation for the this compound system would include:
Conformational Analysis: Understanding the preferred spatial arrangement of the thienyl and pyrimidine rings relative to each other and how this conformation fluctuates in different environments (e.g., in water or bound to a receptor).
Binding Free Energy Calculation: Advanced techniques like MM-PBSA can be applied to MD trajectories to estimate the binding free energy, providing a more quantitative measure of binding affinity. rsc.org
These simulations are crucial for validating docking results and providing a dynamic picture of molecular interactions that is essential for the rational design of more effective and specific bioactive molecules. rsc.orgrsc.org
Chemical Diversity and Scaffold Derivatization Strategies for 2 3 Thienyl Pyrimidine
Rational Design Principles for Structural Modification
The structural modification of the 2-(3-thienyl)pyrimidine scaffold is guided by established rational design principles, primarily structure-based drug design (SBDD) and fragment-based drug design (FBDD). These methodologies leverage computational and structural data to create derivatives with improved affinity, selectivity, and drug-like properties.
Structure-Based Drug Design (SBDD): This approach relies on the three-dimensional structure of a biological target, often an enzyme or receptor, to design inhibitors that fit precisely into the binding site. For pyrimidine (B1678525) derivatives, SBDD has been used to develop potent inhibitors by exploiting specific regions within the target's binding pocket. For instance, in the design of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), novel 2,4,5-trisubstituted pyrimidine derivatives were designed to occupy and interact with "tolerant regions" of the non-nucleoside inhibitor binding pocket (NNIBP). kuleuven.be This strategy allows for the addition of substituents that can form favorable interactions, potentially overcoming drug resistance conferred by mutations in the binding site. kuleuven.be
Fragment-Based Drug Design (FBDD): FBDD is an alternative approach that has gained prominence for identifying lead compounds. nih.govwikipedia.org It begins by screening libraries of low-molecular-weight compounds, or "fragments" (typically <300 Da), for weak but efficient binding to the target. wikipedia.orgmdpi.com Due to their small size, fragments can explore a wider chemical space and bind to small pockets on the target surface. mdpi.com Once a binding fragment is identified, it serves as a starting point for building a more potent lead compound through strategies such as:
Fragment Growing: The initial fragment is extended by adding functional groups that make additional interactions with the target's binding site. nih.gov
Fragment Linking/Merging: Two or more fragments that bind to adjacent sites on the target are connected with a chemical linker to create a single, higher-affinity molecule. nih.gov
A key principle in designing fragment libraries is the "rule of three," which suggests ideal fragments should have a molecular weight under 300 Da, a ClogP less than 3, and fewer than three hydrogen bond donors and acceptors. wikipedia.org This approach, starting from smaller, less complex molecules, can lead to final compounds with better physicochemical properties compared to leads identified through traditional high-throughput screening (HTS). mdpi.com
Introduction of Diverse Substituents on the Thiophene (B33073) Ring
The thiophene ring of the this compound scaffold is a prime target for derivatization to modulate electronic properties and steric bulk, and to introduce new interaction points with biological targets. vulcanchem.com A variety of synthetic strategies are employed to introduce diverse substituents.
A predominant method involves the use of pre-functionalized thiophene building blocks. For example, substituted 3-acetylthiophenes serve as key starting materials. These can be condensed with various aromatic or hetero-aromatic aldehydes to form chalcone (B49325) intermediates. ijrpc.com These chalcones, which carry the substituted thiophene moiety, can then be cyclized to form the final pyrimidine ring system, thereby incorporating the desired thiophene diversity into the final molecule. ijrpc.comresearchgate.net
Direct functionalization of the thiophene ring via C-H activation is another powerful technique. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also employed to attach aryl or heteroaryl groups to the thiophene ring, often after the core scaffold has been assembled. vulcanchem.com Classical approaches to thiophene synthesis, such as condensation reactions, also allow for the preparation of a wide array of substituted thiophenes that can be used as precursors. nih.gov The presence of functional groups like aldehydes on the thiophene ring provides a handle for further modifications, such as through Wittig reactions or aldol (B89426) condensations. mdpi.com
Introduction of Diverse Substituents on the Pyrimidine Ring (C2, C4, C5, C6 Positions)
The pyrimidine ring offers multiple positions (C2, C4, C5, and C6) for substitution, allowing for fine-tuning of the molecule's properties. Derivatization is achieved both by building the ring from functionalized precursors and by modifying the intact pyrimidine ring.
Synthesis from Precursors (C2, C4, C6 Substitution): A common and versatile method for synthesizing 2,4,6-trisubstituted pyrimidines involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine or guanidine (B92328) derivative. ijrpc.com Specifically, chalcones derived from 3-acetylthiophene (B72516) can be reacted with guanidine hydrochloride in the presence of a base. ijrpc.comresearchgate.net This reaction typically yields 2-amino-4-aryl-6-(3-thienyl)pyrimidines. ijrpc.com This strategy fixes an amino group at the C2 position while allowing for extensive diversity at the C4 and C6 positions based on the choice of the initial chalcone components.
Post-Synthetical Modification:
C2 and C4 Positions: These positions on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr), especially when activated by a leaving group such as a halogen. mdpi.com Starting from a 2,4-dichloropyrimidine (B19661) scaffold, various nucleophiles like amines, alkoxides, and thiols can be introduced sequentially. mdpi.comnih.gov This allows for the introduction of a wide array of functional groups.
C5 Position: Substitution at the C5 position is less common via SNAr but can be achieved through other means, such as building the ring from a precursor that already contains a C5 substituent. Structure-based design efforts have explored substitution at this position to probe specific regions of a target's binding pocket. kuleuven.be
Combinatorial Library Synthesis Approaches for High-Throughput Derivatization
To efficiently explore the vast chemical space around the this compound scaffold, combinatorial chemistry techniques are employed to generate large libraries of related compounds for high-throughput screening. griffith.edu.au These methods utilize parallel synthesis to produce many distinct molecules simultaneously.
Solution-Phase Combinatorial Synthesis: This approach involves performing reactions in solution, often using automated liquid handlers. One strategy for creating a thienopyrimidine library involved a multi-step sequence where a core scaffold was built and then derivatized at multiple diversity points. researchgate.net For example, a thieno[2,3-d]pyrimidine (B153573) core was constructed, followed by derivatization of an active chlorine atom and functionalization at the C4 position to introduce different amine groups. researchgate.net Further diversity was achieved by modifying an ester group at another position. researchgate.net Such methods, coupled with simple purification procedures, can rapidly yield hundreds of pure final products. researchgate.net
Solid-Phase Synthesis (SPS): In SPS, one of the starting materials is covalently attached to an insoluble polymer resin. mdpi.com Reagents are added in solution, and excess reagents and byproducts are easily removed by washing the resin. This simplifies purification and is highly amenable to automation. mdpi.comresearchgate.net While a specific SPS for this compound is not detailed in the provided context, the principles have been widely applied to the synthesis of other pyrimidine and heterocyclic libraries. mdpi.com The general workflow involves anchoring a scaffold precursor to the solid support, performing a series of chemical transformations to build and derivatize the molecule, and finally cleaving the purified product from the resin.
Structure-Activity Relationship (SAR) Studies from a Chemical Perspective
Structure-activity relationship (SAR) studies are essential for correlating specific structural modifications of the this compound scaffold with changes in chemical reactivity or biological activity. core.ac.uknih.gov These studies provide critical insights for optimizing lead compounds.
Research has shown that substitutions at various positions on both the thiophene and pyrimidine rings significantly influence the biological profile of these compounds. For example, in a series of 2-amino-4-(substituted-aryl)-6-(3-thienyl)pyrimidines, the nature of the substituent on the C4-aryl group was found to be critical for antimicrobial activity.
| Compound ID (Analogous) | C4-Aryl Substituent | Key Finding | Reference |
| Series 1 | Phenyl | Baseline activity | ijrpc.com |
| 4-Chlorophenyl | Often enhances activity | ijrpc.com | |
| 4-Methoxyphenyl | Variable effect, sometimes reduces activity | ijrpc.com | |
| 4-Nitrophenyl | Generally shows good activity | ijrpc.com |
Another study on pyrimidine derivatives synthesized from 2,5-dichloro-3-acetylthienyl chalcones provided detailed SAR for antifungal, antitubercular, and cytotoxic activities. researchgate.net This work highlighted the dramatic impact of the C4 substituent on both potency and selectivity. For instance, a 4"-pyridinyl moiety at C4 resulted in potent antifungal and cytotoxic activity, while a 2",4"-dichlorophenyl group conferred good antitubercular activity. researchgate.net
| Compound ID | C4-Substituent | Activity Highlight | IC₅₀ / MIC | Reference |
| 5 | 2",4"-Dichlorophenyl | Good antitubercular activity | MIC = 6.2 µg/mL | researchgate.net |
| 15 | 4"-Pyridinyl | Potent antifungal activity | MIC = 8.00 µg/mL | researchgate.net |
| 15 | 4"-Pyridinyl | Potent cytotoxicity (prostate cancer) | IC₅₀ = 2.0 µg/mL | researchgate.net |
| 17 | 2"-Pyrrolyl | Potent cytotoxicity (prostate cancer) | IC₅₀ = 6.0 µg/mL | researchgate.net |
In a structurally related pyridine (B92270) series, SAR studies revealed that a 2-(thiophen-3-yl) moiety was a key feature for topoisomerase II inhibition, underscoring the importance of the specific isomer and linkage of the thienyl group. researchgate.net Furthermore, studies on 2,4,5-trisubstituted pyrimidines as HIV-1 NNRTIs demonstrated that small modifications at the C2, C4, and C5 positions could significantly alter potency against wild-type and drug-resistant viral strains, with molecular docking studies helping to rationalize these observations at a molecular level. kuleuven.be These examples collectively demonstrate that systematic derivatization guided by SAR is a powerful strategy for optimizing the this compound scaffold for various applications.
Conclusion and Future Research Directions
Summary of Current Research Landscape and Achievements in 2-(3-Thienyl)pyrimidine Chemistry
The field of this compound chemistry has witnessed significant progress, largely driven by the therapeutic potential of this heterocyclic scaffold. As a structural analog of biogenic purines like adenine, thienopyrimidines are recognized as potential nucleic acid antimetabolites. nih.govresearchgate.netnih.gov This has spurred extensive research into their synthesis and biological evaluation, revealing a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govnih.govnih.gov
Key achievements in the synthesis of thienopyrimidine derivatives, including those related to this compound, involve the development of various synthetic routes. These can be broadly categorized into two main approaches: the construction of the pyrimidine (B1678525) ring onto a pre-existing thiophene (B33073) core and the formation of the thiophene ring from pyrimidine precursors. researchgate.net Numerous methods, such as cyclization of ketones with nitriles and multicomponent reactions, have been developed to afford a diverse range of substituted thienopyrimidines. rsc.orgorganic-chemistry.org For instance, the synthesis of various 2-substituted pyrimidine-5-carboxylic esters has been achieved through the reaction of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol sodium salt with different amidinium salts. rsc.org The exploration of different synthetic pathways has enabled the generation of extensive libraries of thienopyrimidine compounds for biological screening. nih.govmdpi.com
One of the notable areas of achievement is the synthesis of fused heterocyclic systems incorporating the thieno[2,3-d]pyrimidine (B153573) core. nih.govmdpi.comacs.orgnih.gov These efforts have led to the discovery of novel compounds with enhanced biological activities. For example, certain thieno[2,3-d]pyrimidine-4-one derivatives have been identified as potent inhibitors of dihydrofolate reductase (DHFR), a key enzyme in cancer chemotherapy. acs.org The synthesis of S-glycoside analogues of thieno[2,3-d]pyrimidine-2,4-dithiones has also been explored, yielding compounds with potential antiviral and antibacterial activities. nih.gov
Emerging Synthetic Strategies and Methodological Advancements for Analogues
The development of novel synthetic methodologies for this compound analogues is an active area of research, with a focus on improving efficiency, diversity, and sustainability. A significant trend is the increasing use of multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials. rasayanjournal.co.inresearchgate.net This approach is highly atom-efficient and environmentally friendly. researchgate.net
Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool for accelerating reaction rates, improving yields, and reducing the use of hazardous solvents in the synthesis of pyrimidine derivatives. nih.govscribd.comiftmuniversity.ac.in The combination of MCRs with microwave irradiation offers a particularly efficient route to a wide array of pyrimidine-based compounds. iftmuniversity.ac.in
Recent advancements also include the development of novel catalytic systems. For instance, copper-catalyzed [3 + 3] annulation of amidines with saturated ketones provides an efficient pathway to structurally important pyrimidines. organic-chemistry.org Similarly, iridium-catalyzed multicomponent synthesis from amidines and alcohols represents a sustainable approach involving a series of condensation and dehydrogenation steps. rsc.org The use of solid-supported catalysts and green solvents like water and ionic liquids is also gaining traction, aligning with the principles of green chemistry. nih.govrasayanjournal.co.inresearchgate.netinnovareacademics.in
Furthermore, innovative strategies for functionalizing the thienopyrimidine core are being explored. This includes the development of new cross-coupling reactions and C-H functionalization methods to introduce diverse substituents at specific positions of the heterocyclic scaffold, thereby enabling fine-tuning of its biological properties. cuni.cz
Prospects for Advanced Computational Modeling Applications
Advanced computational modeling is poised to play an increasingly crucial role in the future of this compound research. Techniques like Density Functional Theory (DFT) and molecular docking are becoming indispensable tools for understanding the structure-activity relationships (SAR) of these compounds. wjarr.comscielo.org.mxnih.gov
DFT calculations can provide valuable insights into the electronic properties, reactivity, and stability of this compound derivatives. wjarr.comscielo.org.mx By calculating parameters such as HOMO-LUMO energy gaps and molecular electrostatic potential maps, researchers can predict the reactivity of different sites on the molecule, guiding the design of new synthetic transformations. wjarr.comscielo.org.mx This information can also help in understanding the mechanism of action of biologically active compounds.
Molecular docking simulations are instrumental in predicting the binding affinity and mode of interaction of this compound analogues with their biological targets, such as enzymes and receptors. wjarr.comnih.govmdpi.com This allows for the rational design of more potent and selective inhibitors. For instance, docking studies can help identify key amino acid residues involved in the binding of a ligand, providing a basis for designing new derivatives with improved interactions. acs.org
The integration of computational modeling with experimental studies is expected to accelerate the drug discovery process significantly. mdpi.commit.edu In silico screening of virtual libraries of this compound derivatives can help prioritize compounds for synthesis and biological testing, saving time and resources. nih.gov Furthermore, advanced computational methods like molecular dynamics (MD) simulations can provide a more dynamic picture of ligand-receptor interactions, offering deeper insights into the mechanism of action. mdpi.comnih.gov
Exploration of Novel Chemical Reactivities and Molecular Transformations
The exploration of novel chemical reactivities and molecular transformations of the this compound scaffold is a key area for future research. While much of the current focus is on the synthesis of analogues with varying substituents, a deeper understanding of the intrinsic reactivity of the heterocyclic core could open up new avenues for drug design and materials science.
Future research could focus on exploring the electrophilic and nucleophilic substitution reactions of the thieno[2,3-d]pyrimidine system in greater detail. growingscience.com Understanding the regioselectivity of these reactions is crucial for the targeted synthesis of specific isomers. The influence of the annulated pyrimidine ring on the reactivity of the thiophene moiety, and vice versa, warrants further investigation. growingscience.com
The development of novel ring transformation reactions is another promising direction. For example, the transformation of other heterocyclic systems into the thienopyrimidine scaffold could provide access to new classes of compounds with unique substitution patterns. growingscience.com The discovery of molecular switches based on the reversible transformation of related heterocyclic systems suggests that the this compound core could also be engineered to exhibit interesting photophysical or electronic properties. rsc.org
Furthermore, the exploration of reactions that modify the core structure itself, such as ring-opening or ring-expansion reactions, could lead to the discovery of entirely new classes of heterocyclic compounds. The application of modern synthetic methods, such as photocatalysis and electrochemistry, to the this compound system could also unlock novel and previously inaccessible molecular transformations. mit.edu
Development of Efficient and Sustainable Synthetic Methods for this compound Derivatives
The development of efficient and sustainable synthetic methods for this compound derivatives is a critical aspect of future research, driven by both economic and environmental considerations. rasayanjournal.co.inresearchgate.net Green chemistry principles are increasingly being integrated into the synthesis of pyrimidine-based compounds, with a focus on minimizing waste, reducing energy consumption, and using less hazardous reagents and solvents. rasayanjournal.co.inresearchgate.netinnovareacademics.in
Key areas for future development include:
Catalyst Development : The design of highly efficient and recyclable catalysts, including nanocatalysts and biocatalysts, will be crucial for developing sustainable synthetic processes. acs.org
Solvent Selection : The use of green solvents such as water, supercritical fluids, and ionic liquids will continue to be an important area of research. rasayanjournal.co.inresearchgate.netinnovareacademics.in Solvent-free reaction conditions are also being explored. rasayanjournal.co.ininnovareacademics.in
Energy Efficiency : The application of energy-efficient techniques like microwave and ultrasound irradiation will likely become more widespread. nih.govrasayanjournal.co.iniftmuniversity.ac.in
Atom Economy : The development of synthetic routes with high atom economy, such as multicomponent reactions and tandem cyclizations, will be a priority. rasayanjournal.co.inresearchgate.netsioc-journal.cn
Renewable Feedstocks : The use of renewable starting materials for the synthesis of the thienopyrimidine scaffold is a long-term goal that would significantly enhance the sustainability of the process.
By focusing on these areas, researchers can develop synthetic methods for this compound derivatives that are not only more efficient and cost-effective but also have a reduced environmental impact. rasayanjournal.co.inresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
